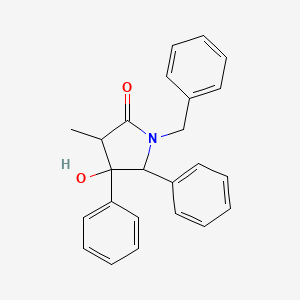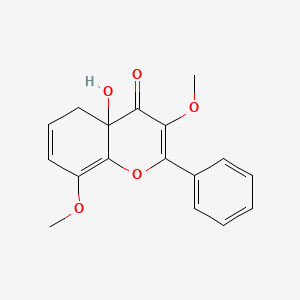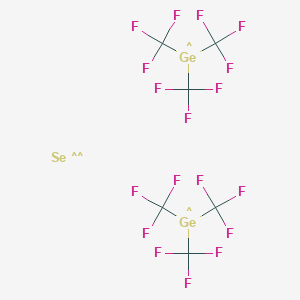silane CAS No. 113109-13-0](/img/structure/B14299212.png)
[(4,8-Dimethylnona-1,3,7-trien-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is an organic compound with a complex structure that includes both silicon and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane typically involves the reaction of 4,8-dimethylnona-1,3,7-triene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology
The compound has potential applications in biology, particularly in the development of silicon-based biomaterials. These materials can be used in medical implants and drug delivery systems due to their biocompatibility and stability.
Medicine
In medicine, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is being explored for its potential use in diagnostic imaging and therapeutic applications. Its unique chemical properties allow for the development of novel imaging agents and targeted drug delivery systems.
Industry
Industrially, the compound is used in the production of specialty coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Wirkmechanismus
The mechanism by which (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4,8-Dimethylnona-1,3,7-triene
- (Z)-4,8-Dimethylnona-1,3,7-triene
- 2,6-Dimethyl-2,6,8-nonatriene
Uniqueness
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is unique due to the presence of both silicon and carbon atoms in its structure. This combination imparts distinct chemical properties that are not found in purely carbon-based compounds. The ability to undergo a variety of chemical reactions and form stable bonds with different elements makes it a versatile compound with numerous applications.
Eigenschaften
CAS-Nummer |
113109-13-0 |
|---|---|
Molekularformel |
C14H26OSi |
Molekulargewicht |
238.44 g/mol |
IUPAC-Name |
4,8-dimethylnona-1,3,7-trien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C14H26OSi/c1-12(2)9-8-10-13(3)11-14(4)15-16(5,6)7/h9,11H,4,8,10H2,1-3,5-7H3 |
InChI-Schlüssel |
BFKPJKURTWKMAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CC(=C)O[Si](C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)

![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)




![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)


